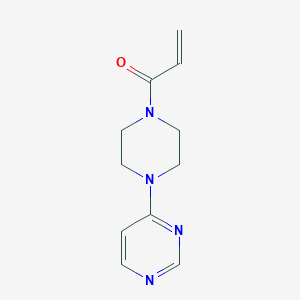
1-(4-Pyrimidin-4-ylpiperazin-1-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Pyrimidin-4-ylpiperazin-1-yl)prop-2-en-1-one, also known as P4VP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. P4VP is a small molecule that belongs to the class of piperazine derivatives and has a molecular formula of C13H15N5O.
Aplicaciones Científicas De Investigación
1-(4-Pyrimidin-4-ylpiperazin-1-yl)prop-2-en-1-one has shown potential therapeutic applications in various fields of scientific research. One of the most promising applications of 1-(4-Pyrimidin-4-ylpiperazin-1-yl)prop-2-en-1-one is in the treatment of cancer. Studies have shown that 1-(4-Pyrimidin-4-ylpiperazin-1-yl)prop-2-en-1-one can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 1-(4-Pyrimidin-4-ylpiperazin-1-yl)prop-2-en-1-one has also been shown to have anti-inflammatory and anti-bacterial properties, making it a potential candidate for the treatment of inflammatory diseases and bacterial infections.
Mecanismo De Acción
The exact mechanism of action of 1-(4-Pyrimidin-4-ylpiperazin-1-yl)prop-2-en-1-one is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell proliferation, angiogenesis, and inflammation. 1-(4-Pyrimidin-4-ylpiperazin-1-yl)prop-2-en-1-one has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. 1-(4-Pyrimidin-4-ylpiperazin-1-yl)prop-2-en-1-one has also been shown to inhibit the activity of VEGFR-2, which is involved in angiogenesis.
Biochemical and Physiological Effects:
1-(4-Pyrimidin-4-ylpiperazin-1-yl)prop-2-en-1-one has been shown to have various biochemical and physiological effects. Studies have shown that 1-(4-Pyrimidin-4-ylpiperazin-1-yl)prop-2-en-1-one can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. 1-(4-Pyrimidin-4-ylpiperazin-1-yl)prop-2-en-1-one has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, 1-(4-Pyrimidin-4-ylpiperazin-1-yl)prop-2-en-1-one has been shown to inhibit the growth of bacterial strains such as Staphylococcus aureus and Escherichia coli.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(4-Pyrimidin-4-ylpiperazin-1-yl)prop-2-en-1-one in lab experiments is its relatively low toxicity compared to other chemical compounds. 1-(4-Pyrimidin-4-ylpiperazin-1-yl)prop-2-en-1-one has been shown to have low toxicity in various cell lines and animal models. However, one of the limitations of using 1-(4-Pyrimidin-4-ylpiperazin-1-yl)prop-2-en-1-one in lab experiments is its low solubility in water, which can make it difficult to administer to cells or animals.
Direcciones Futuras
There are several future directions for the research of 1-(4-Pyrimidin-4-ylpiperazin-1-yl)prop-2-en-1-one. One of the directions is to further investigate its potential therapeutic applications in cancer treatment. Studies have shown that 1-(4-Pyrimidin-4-ylpiperazin-1-yl)prop-2-en-1-one can inhibit the growth of various cancer cell lines, but more research is needed to determine its efficacy in vivo. Another direction is to investigate the potential of 1-(4-Pyrimidin-4-ylpiperazin-1-yl)prop-2-en-1-one in the treatment of inflammatory diseases and bacterial infections. Finally, further research is needed to optimize the synthesis method of 1-(4-Pyrimidin-4-ylpiperazin-1-yl)prop-2-en-1-one to improve its yield and purity.
Métodos De Síntesis
The synthesis of 1-(4-Pyrimidin-4-ylpiperazin-1-yl)prop-2-en-1-one involves the reaction between 4-(4-aminobutyl)piperazine and pyrimidine-4-carbaldehyde in the presence of acetic acid and ethanol. The reaction proceeds through a condensation reaction to form the final product, 1-(4-Pyrimidin-4-ylpiperazin-1-yl)prop-2-en-1-one. The yield of the reaction is typically around 60%, and the purity of the product can be improved through recrystallization.
Propiedades
IUPAC Name |
1-(4-pyrimidin-4-ylpiperazin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-2-11(16)15-7-5-14(6-8-15)10-3-4-12-9-13-10/h2-4,9H,1,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYUNUHKLQHVLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCN(CC1)C2=NC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Pyrimidin-4-ylpiperazin-1-yl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Trans-Benzyl 2-(Bromomethyl)Hexahydrofuro[2,3-C]Pyridine-6(2H)-Carboxylate](/img/structure/B2365324.png)
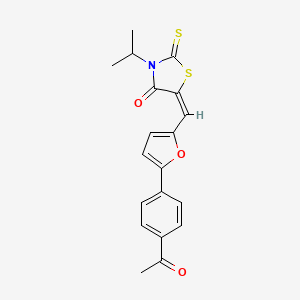
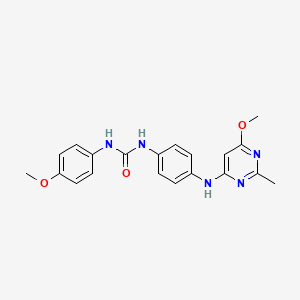

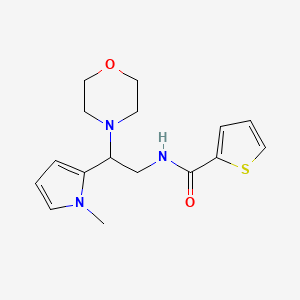
![N-[(4-fluorophenyl)methyl]-2-[2-(2-methoxyanilino)-2-oxoethyl]-6,8-dimethyl-1-oxopyrrolo[1,2-d][1,2,4]triazine-7-carboxamide](/img/structure/B2365336.png)
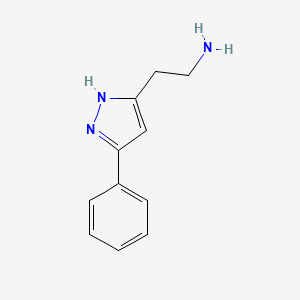

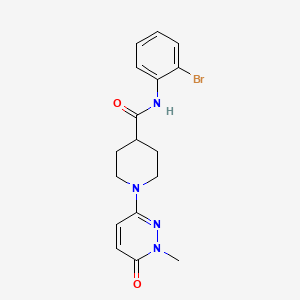
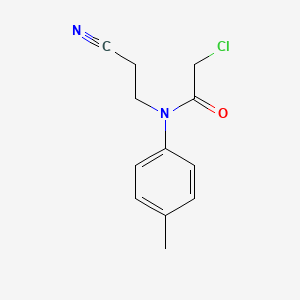
![3-[(2-Pyridylamino)ethylidene]benzo[b]pyran-2,4-dione](/img/structure/B2365342.png)
![4-[(3-Chloro-4-fluorophenyl)carbamoyl]piperidine-1-sulfonyl fluoride](/img/structure/B2365344.png)
![4-(2-((3-(3,4-dimethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzamide](/img/structure/B2365346.png)
![2-[(3-Chlorophenyl)methoxy]aniline](/img/structure/B2365347.png)